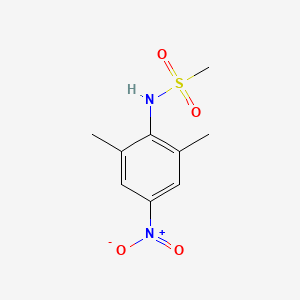
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide is a chemical compound that is structurally related to various sulfonamide derivatives. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups, such as nitrophenyl methanesulfonamide and dimethylamino methanesulfonamide, have been investigated for their synthesis, molecular structure, and interactions with biological systems .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through different methods, including electrochemical and chemical reactions. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been used to produce N,N-diarylsulfonyl derivatives with yields ranging from 55% to 76% . Similarly, chemical reactions in water at pH 2.0 have been employed to synthesize N-arylsulfonyl-3-arylsulfonyl derivatives with yields between 75% and 85% . These methods could potentially be adapted for the synthesis of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, vibrational spectral analysis using FT-Raman and FT-IR spectroscopy, along with ab initio RHF and DFT methods, has been applied to N-(4-nitro-2-phenoxyphenyl) methanesulfonamide . The crystal structure of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, has been determined, revealing interactions between the inhibitor and the enzyme carbonic anhydrase . These studies provide insights into the molecular structure and potential interactions of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide.
Chemical Reactions Analysis
The reactivity and chemical behavior of sulfonamide derivatives can be influenced by their molecular structure. For instance, the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide upon electron ionization have been described, showing rearrangement reactions and the formation of a benzofurazane radical cation . This suggests that N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide may also undergo similar fragmentation and rearrangement reactions under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as vibrational frequencies, NMR chemical shifts, and thermodynamic properties, can be characterized through experimental and theoretical methods. The conformational analysis, vibrational, and NMR spectroscopic study of methanesulfonamide-N,N'-1,2-ethanediylbis provides valuable data on the stable conformers and vibrational modes of the molecule . Additionally, the thermodynamic properties of N-(4-nitro-2-phenoxyphenyl) methanesulfonamide have been calculated, indicating that heat capacity and entropy increase with temperature . These findings could be relevant to understanding the properties of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
1. Synthetic Organic Chemistry Based on N-Ar Axis
Kondo and Murakami (2001) discussed the synthetic organic chemistry focused on the N-Ar (nitrogen-aryl) axis, highlighting developments in N-acylation reagents and exploring chiral axes due to acyclic imide-Ar bonds. This review emphasized the significance of specific N-Ar interactions in synthetic chemistry, potentially relevant for understanding the applications of compounds like N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide in synthesis or modification of organic molecules (Kondo & Murakami, 2001).
2. Photosensitive Protecting Groups
Amit, Zehavi, and Patchornik (1974) reviewed the use of photosensitive protecting groups in synthetic chemistry, a domain where N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide might find application given its structural attributes. The review covers developments in utilizing groups such as 2-nitrobenzyl and 3-nitrophenyl for protection in synthetic pathways, which are critical for the temporary modification of reactive sites during complex synthesis (Amit, Zehavi, & Patchornik, 1974).
3. Nitrated Phenols in the Atmosphere
Harrison et al. (2005) provided an extensive review on atmospheric nitrated phenols, focusing on their sources, formation processes, and analytical detection methods. Although not directly related to N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide, the review underscores the importance of understanding nitration reactions and the environmental implications of nitro compounds, potentially offering indirect insights into the environmental behavior or synthesis pathways of similar compounds (Harrison et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6-4-8(11(12)13)5-7(2)9(6)10-16(3,14)15/h4-5,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQOHMCDLAKXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)


![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2521233.png)
![5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2521235.png)
![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)
![Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2521239.png)

![N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea](/img/structure/B2521241.png)
![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)

![N-[3-[3-(4-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2521247.png)